1-(2-(4-Nitrophenyl)-2-oxoethyl)-2-phenylimidazo[1,2-a]pyridin-1-ium bromide
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Overview
Description
1-(2-(4-Nitrophenyl)-2-oxoethyl)-2-phenylimidazo[1,2-a]pyridin-1-ium bromide is a complex organic compound with a molecular formula of C18H14BrN3O3. This compound is known for its unique structural features, which include an imidazo[1,2-a]pyridine core, a phenyl group, and a nitrophenyl group. It is often used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 1-(2-(4-Nitrophenyl)-2-oxoethyl)-2-phenylimidazo[1,2-a]pyridin-1-ium bromide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the phenyl group: This step often involves the use of phenyl halides and a suitable base to facilitate the substitution reaction.
Addition of the nitrophenyl group: This is typically done through a nitration reaction, where a nitro group is introduced to the aromatic ring.
Formation of the final compound: The final step involves the reaction of the intermediate with bromoacetophenone to form the desired product.
Industrial production methods may vary but generally follow similar steps with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
1-(2-(4-Nitrophenyl)-2-oxoethyl)-2-phenylimidazo[1,2-a]pyridin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromide site, to form various derivatives.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium or platinum, and strong oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-(4-Nitrophenyl)-2-oxoethyl)-2-phenylimidazo[1,2-a]pyridin-1-ium bromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-(4-Nitrophenyl)-2-oxoethyl)-2-phenylimidazo[1,2-a]pyridin-1-ium bromide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the imidazo[1,2-a]pyridine core can interact with various biological macromolecules. These interactions can lead to the modulation of biological pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar compounds to 1-(2-(4-Nitrophenyl)-2-oxoethyl)-2-phenylimidazo[1,2-a]pyridin-1-ium bromide include:
2-Hydroxy-2-(4-nitrophenyl)-1-phenyl-2,3-dihydroimidazo[1,2-a]pyridin-1-ium bromide: This compound has a similar structure but includes a hydroxy group.
1-(2-(4-Nitrophenyl)-2-oxoethyl)-4-phenylpyrimidin-1-ium bromide: This compound has a pyrimidine core instead of an imidazo[1,2-a]pyridine core.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-nitrophenyl)-2-(2-phenylimidazo[1,2-a]pyridin-4-ium-1-yl)ethanone;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N3O3.BrH/c25-20(17-9-11-18(12-10-17)24(26)27)15-23-19(16-6-2-1-3-7-16)14-22-13-5-4-8-21(22)23;/h1-14H,15H2;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDFHBISFWLEINU-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C[N+]3=CC=CC=C3N2CC(=O)C4=CC=C(C=C4)[N+](=O)[O-].[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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